Home > Products > Screening Compounds P138244 > 7-(trifluoromethyl)spiro[3.5]nonan-1-one
7-(trifluoromethyl)spiro[3.5]nonan-1-one - 2648941-67-5

7-(trifluoromethyl)spiro[3.5]nonan-1-one

Catalog Number: EVT-6307159
CAS Number: 2648941-67-5
Molecular Formula: C10H13F3O
Molecular Weight: 206.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,2′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-aryl-2-azaspiro[3.4]octan-1-one)

Compound Description: This compound represents a series of spiro compounds synthesized via the Reformatsky reaction, involving methyl 1-bromocyclopentane-1-carboxylate and N,N′-bis(arylmethylidene)benzidines.

2,2′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-aryl-2-azaspiro[3.5]nonan-1-ones)

Compound Description: This compound represents another series of spiro compounds synthesized using the Reformatsky reaction, similar to the previous compound. This series is produced by reacting methyl 1-bromocyclohexane-1-carboxylate with N,N′-bis(arylmethylidene)benzidines.

(5S, 8S)-8-[{1-(3,5-bis(trifluoromethyl)phenyl)ethoxy}methyl]-8-phenyl-1,7-diazaspiro[4.5]decan-2-one hydrochloride

Compound Description: This compound, along with its pharmaceutical formulations, acts as a 5HT-3 receptor antagonist. It demonstrates potential for treating various conditions, possibly in conjunction with corticosteroids.

2,2’-(1,4-Phenylene)bis[3-aryl-2-azaspiro[3.5]nonan-1-ones]

Compound Description: This compound represents a series of bis(spirolactams) synthesized by reacting a twofold excess of the Reformatsky reagent, derived from methyl 1-bromocyclohexane carboxylate and zinc, with N,N-(1,4-phenylene)bis(1-arylmethanimines). These compounds exhibit antinociceptive activity, potentially targeting nerve endings.

7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one

Compound Description: This compound has been structurally characterized using X-ray crystallography. Its crystal structure reveals that both spiro-linked five-membered rings adopt envelope conformations, with a carbon atom as the flap in one ring and a nitrogen atom in the other.

5-(4-Chlorophenyl)-5-methyl-4-phenyl-3-(trifluoromethyl)furan-2-one (5g)

Compound Description: This compound is a β-aryl-α-trifluoromethyl α,β-unsaturated lactone derivative that demonstrated promising inhibitory activity against influenza virus type A, strain A/WSN/33 (H1N1).

4-(4-Methoxyphenyl)-3-(trifluoromethyl)spiro[furan-5,1′-indane]-2-one (7b)

Compound Description: Similar to 5-(4-chlorophenyl)-5-methyl-4-phenyl-3-(trifluoromethyl)furan-2-one, this compound is also a β-aryl-α-trifluoromethyl α,β-unsaturated lactone derivative that exhibited promising inhibitory activity against influenza virus type A, strain A/WSN/33 (H1N1).

1-(6-Methoxy-2-naphthyl)-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-3-one (12c)

Compound Description: This trifluoromethyl pyrazolinone derivative also showed promising inhibitory activity against influenza virus type A, strain A/WSN/33 (H1N1).

5-(4-Chlorophenyl)-4-(6-methoxy-2-naphthyl)-5-methyl-3-(trifluoromethyl)furan-2-one (5h)

Compound Description: This compound emerged as the most potent compound in a series of trifluoromethyl heterocycles tested for antiviral activity. It showed inhibitory activity against various types of influenza A and B viruses in the low-micromolar range without exhibiting cytotoxicity.

(R)-1-(2-(5-(2-Hydroxy-6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonan-7-yl)-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethan-1-one (PF-6870961)

Compound Description: This compound is a major hydroxyl metabolite of (R)-2-(2-methylimidazo[2,1-b]thiazol-6-yl)-1-(2-(5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonan-7-yl)ethan-1-one (PF-5190457), a potent and selective inverse agonist of the ghrelin receptor (growth hormone secretagogue receptor 1a). The formation of PF-6870961 is primarily mediated by aldehyde oxidase.

(5S,8S)-8-Hydroxymethyl-1-methyl-2,7-dioxa-1-aza-spiro[4,4]nonan-6-one

Compound Description: This compound, synthesized through a 1,3-dipolar cycloaddition reaction followed by N-methylation, was investigated for its structural properties. Crystallographic analysis revealed that both five-membered ring systems in this compound adopt envelope conformations.

Spiroleiferthione A ((5R,7R,8S)-8-Hydroxy-3-(4′-hydroxybenzyl)-7-methyl-2-thioxo-6-oxa-1,3-diazaspiro[4.4]nonan-4-one)

Compound Description: This unusual isothiocyanate-derived thioketone alkaloid, isolated from Moringa oleifera Lam. seeds, features a 2-thiohydantoin heterocyclic spiro skeleton. It exhibits weak inhibition of NO production and moderate inhibitory activity against high glucose-induced human renal mesangial cell proliferation.

Oleiferthione A (1-(4′-Hydroxybenzyl)-4,5-dimethyl-1,3-dihydro-2H-imidazole-2-thione)

Compound Description: This compound, another isothiocyanate-derived thioketone alkaloid isolated from Moringa oleifera Lam. seeds, is an imidazole-2-thione derivative. It demonstrates weak inhibition of NO production.

1-Oxa-4-thiaspiro[4,4]nonan-2-one

Compound Description: This compound, along with 1-oxa-4-thiaspiro[4,5]decan-2-one, was reacted with ferrocene in the presence of aluminum chloride to produce spiroferrocene derivatives. This reaction explored nonconventional Friedel-Crafts chemistry.

1-Oxa-4-thiaspiro[4,5]decan-2-one

Compound Description: This compound, in conjunction with 1-oxa-4-thiaspiro[4,4]nonan-2-one, reacted with ferrocene under Friedel-Crafts conditions to produce spiroferrocene derivatives.

7-(Oxazolo[4,5-b]xanthone-2-yl)-1,5,7-trimethyl-3-azabicyclo[3.3.1]nonan-2-one

Compound Description: This compound is a chiral catalyst used in enantioselective photochemical reactions of prochiral amides. It is synthesized from Kemp's triacid and can decompose under UV-A irradiation, especially in solvents with abstractable hydrogen atoms.

Spiro[imidazo[1,2-a]pyridine-3,2′-indan]-2(3H)-one (ZSET1446)

Compound Description: This novel azaindolizinone derivative has shown potential in improving methamphetamine-induced impairment of recognition memory in mice. It achieves this effect by activating extracellular signal-regulated kinase 1/2 (ERK1/2) in the prefrontal cortex.

7-Methyl-1-methylenespiro[4.4]nonan-2-one

Compound Description: This compound acts as an intermediate in the synthesis of 6-methylbicyclo[4.3.0]non-8-en-7-one, a compound formed by iron(III)-induced tandem Nazarov cyclization–rearrangement of 4-cyclopentylidene-5-trimethylsilylpent-1-en-3-one.

1-{2-[2-Chloro-4-(2H-1,2,3-triazol-2-yl)benzyl]-2,7-diazaspiro[3.5]nonan-7-yl}-2-(imidazo[2,1-b]thiazol-6-yl)ethanone (1)

Compound Description: This ghrelin receptor inverse agonist undergoes bioactivation to reactive species in human liver microsomes, leading to glutathione conjugate formation. The glutathione conjugation occurs on the thiazole ring within the bicycle via two mechanisms: Michael addition to a putative S-oxide metabolite and reaction with the initial glutathione-S-oxide adduct.

1-{2-[2-Chloro-4-(2H-1,2,3-triazol-2-yl)benzyl]-2,7-diazaspiro[3.5]nonan-7-yl}-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone (2)

Compound Description: Similar to compound 1, this ghrelin receptor inverse agonist also undergoes bioactivation to a reactive species in human liver microsomes, forming glutathione conjugates. The glutathione conjugation occurs on the thiazole ring through an oxidative desulfation mechanism, possibly involving thiazole ring epoxidation as the rate-limiting step.

2-[2-Chloro-4-(2H-1,2,3-triazol-2-yl)benzyl]-2,7-diazaspiro[3.5]nonan-7-yl)-2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethanone (3)

Compound Description: This analog of compounds 1 and 2 was designed to overcome the bioactivation liability associated with the thiazole ring. It retains the attractive pharmacological attributes of the prototype agents while exhibiting reduced bioactivation potential.

Bicyclo[3.3.1]nonan-2-one

Compound Description: This compound was investigated for its photochemical reactivity under both neutral and acidic conditions. Upon UV irradiation, it undergoes a Norrish type I cleavage, forming an acyl-alkyl biradical. Subsequent reactions of this biradical lead to various products, including unsaturated aldehydes, a ketene, and secondary photoproducts.

4-Phenylspiro[4.4]nonan-1-one

Compound Description: This compound is formed during the UV irradiation of 1-(1-cyclopentenyl)-4-phenyl-1-butanone in benzene. It undergoes a Norrish type I fission to yield 4-cyclopentylidene-4-phenylbutanal.

1-(1-Cyclopentenyl)-4-phenyl-1-butanone

Compound Description: This compound, upon UV irradiation in benzene, undergoes an intramolecular hydrogen abstraction to form 4-phenylspiro[4.4]nonan-1-one. Under acidic conditions, it undergoes reduction to 1-cyclopentyl-4-phenyl-1-butanone or cyclization to 7-phenylperhydro-4-indenone.

Trifluoromethyl-substituted pyrazolo[1,5-d][1,2,4]triazin-7-ones

Compound Description: These compounds are synthesized by reacting 3-trifluoromethyl-4-diazopyrazolinones with dimethyl acetylenedicarboxylates. The reaction involves a [3+2] dipolar cycloaddition followed by a rearrangement.

3-Trifluoromethyl furo[2,3-c]pyrazoles

Compound Description: These compounds are formed by heating 3-trifluoromethyl-4-diazopyrazolinones to 160 °C in dichlorobenzene with dimethyl acetylenedicarboxylates. The reaction involves a nitrogen loss from the diazopyrazolinone followed by a reaction with the acetylene dicarboxylate.

2-Imino-1-oxaspiro[3.5]nona-5,8-dien-7-ones

Compound Description: These spiro-cyclohexa-2,5-dienones are intermediates in the photo-induced cycloaddition of p-benzoquinone derivatives and 1,4-naphthoquinone to ketenimines. They undergo Lewis-acid-catalyzed rearrangement to form 2,3-dihydro-5-hydroxybenzofuran-2-imines.

1-Azaspiro[3.5]nona-5,8-diene-2,7-diones

Compound Description: These spiro-cyclohexa-2,5-dienones are also intermediates in the photo-induced cycloaddition of p-benzoquinone derivatives and 1,4-naphthoquinone to ketenimines. They undergo Lewis-acid-catalyzed rearrangement to produce 5-hydroxyindolin-2-ones.

cis-2′-Trifluoromethyl-spiro[acenaphthene-1,7′-norcaradiene]-2-one

Compound Description: This compound undergoes a degenerate ring-walk rearrangement at 100 °C in toluene, interconverting with its 3′-trifluoromethyl-substituted isomer.

endo-Tricyclo[3.2.1.02,4]octan-8-ylidene (2)

Compound Description: This reactive intermediate, generated by thermolysis of the sodium salt of endo-tricyclo[3.2.1.02,4]octan-8-one tosylhydrazone, rearranges to form various products, including toluene, cycloheptadienes, bicyclo[3.3.0]octadienes, and endo-tricyclo[3.2.1.02,4]octane.

exo-Tricyclo[3.2.1.02,4]oct-8-ylidene (1)

Compound Description: This reactive intermediate, generated similarly to endo-tricyclo[3.2.1.02,4]octan-8-ylidene, primarily rearranges to form tricyclo[5.1.01,7]oct-5-ene, demonstrating a different reactivity pattern compared to its endo isomer.

7-Norbornenylidene (3)

Compound Description: This reactive intermediate exhibits nonclassical methylene character due to the interaction between the divalent carbon and the carbon-carbon double bond. Its reactivity is compared to that of endo- and exo-tricyclo[3.2.1.02,4]octan-8-ylidenes to highlight the influence of homoconjugative interactions on carbene stability and rearrangement pathways.

Properties

CAS Number

2648941-67-5

Product Name

7-(trifluoromethyl)spiro[3.5]nonan-1-one

IUPAC Name

7-(trifluoromethyl)spiro[3.5]nonan-3-one

Molecular Formula

C10H13F3O

Molecular Weight

206.20 g/mol

InChI

InChI=1S/C10H13F3O/c11-10(12,13)7-1-4-9(5-2-7)6-3-8(9)14/h7H,1-6H2

InChI Key

ALLYXCGEBVWLHY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C(F)(F)F)CCC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.